N-Cyclopropyloxan-4-amine hydrochloride N-Cyclopropyloxan-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13351971
InChI: InChI=1S/C8H15NO.ClH/c1-2-7(1)9-8-3-5-10-6-4-8;/h7-9H,1-6H2;1H
SMILES: C1CC1NC2CCOCC2.Cl
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

N-Cyclopropyloxan-4-amine hydrochloride

CAS No.:

Cat. No.: VC13351971

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyloxan-4-amine hydrochloride -

Specification

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name N-cyclopropyloxan-4-amine;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c1-2-7(1)9-8-3-5-10-6-4-8;/h7-9H,1-6H2;1H
Standard InChI Key SWAQRFSOBPKSOC-UHFFFAOYSA-N
SMILES C1CC1NC2CCOCC2.Cl
Canonical SMILES C1CC1NC2CCOCC2.Cl

Introduction

N-Cyclopropyloxan-4-amine hydrochloride is a chemical compound with significant interest in various fields of research, particularly in organic chemistry and pharmaceuticals. This compound is a derivative of oxan (tetrahydropyran), modified with a cyclopropyl group and an amine functionality. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Synthesis and Preparation

The synthesis of N-Cyclopropyloxan-4-amine hydrochloride typically involves several steps, starting from the preparation of the oxan ring and the introduction of the cyclopropyl group. The process may require careful control of reaction conditions to ensure high purity and yield of the final product.

Synthesis Steps:

  • Ring Formation: The tetrahydropyran ring is formed through a suitable cyclization reaction.

  • Introduction of Cyclopropyl Group: This involves a nucleophilic substitution or addition reaction to attach the cyclopropyl moiety.

  • Amination: The introduction of the amine group, which may involve reduction or nucleophilic substitution reactions.

  • Salt Formation: The final step involves converting the amine into its hydrochloride salt.

Safety and Handling

Given its potential toxicity, handling N-Cyclopropyloxan-4-amine hydrochloride requires appropriate safety measures:

  • Personal Protective Equipment (PPE): Gloves, goggles, and a mask should be worn.

  • Storage: Store in a cool, dry place away from incompatible substances.

  • Disposal: Dispose of according to local regulations and guidelines.

Hazard Classification:

  • GHS Classification: Harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335).

Applications and Research Findings

While specific applications of N-Cyclopropyloxan-4-amine hydrochloride are not widely documented, compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The cyclopropyl group is known for its ability to enhance the biological activity of compounds by increasing their lipophilicity and stability.

Potential Applications:

  • Pharmaceutical Intermediates: Used in the synthesis of drugs targeting various biological pathways.

  • Organic Synthesis: Acts as a building block for more complex organic molecules.

Future Directions:

  • Biological Activity Studies: Investigating its biological activity and potential therapeutic applications.

  • Synthetic Methodology: Developing more efficient and cost-effective synthesis routes.

References:
- PubChem: N-Cyclopropyltetrahydro-2H-pyran-4-amine
- BLD Pharm: 4-Cyclopropyloxan-4-amine hydrochloride

Note: The information provided is based on available data and may not cover all aspects of the compound due to limited specific research findings directly related to N-Cyclopropyloxan-4-amine hydrochloride.

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